

Sirtratumab Vedotin in Platinum-Resistant Urothelial Carcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **sirtratumab** vedotin (M2541/ASG-15ME) with other therapeutic alternatives for platinum-resistant urothelial carcinoma. The following sections present a comprehensive overview of its performance, supported by experimental data, to inform research and drug development in this challenging therapeutic area.

Overview of Sirtratumab Vedotin

Sirtratumab vedotin is an investigational antibody-drug conjugate (ADC) that targets the SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein with limited expression in normal tissues but high expression in urothelial carcinoma.[1][2] The ADC consists of a humanized IgG2 monoclonal antibody against SLITRK6, a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE) as the cytotoxic payload.[2][3] Upon binding to SLITRK6 on tumor cells, sirtratumab vedotin is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[1]

Comparative Efficacy in Platinum-Resistant Urothelial Carcinoma

The efficacy of **sirtratumab** vedotin has been evaluated in a Phase I clinical trial (NCT01963052) involving patients with metastatic urothelial carcinoma who had failed at least







one prior chemotherapy regimen.[1][4] The data below compares its performance with other approved therapies in a similar patient population.



Drug	Target	Trial	Patient Popula tion	Overall Respo nse Rate (ORR)	Compl ete Respo nse (CR)	Media n Durati on of Respo nse (mDoR	Media n Progre ssion- Free Surviv al (mPFS)	Media n Overall Surviv al (mOS)
Sirtratu mab Vedotin (at RP2D of 1.00 mg/kg)	SLITRK 6	NCT01 963052	Metasta tic UC, previou sly treated	35.7%	Not Reporte d	15 weeks	16 weeks	Not Reporte d
Enfortu mab Vedotin	Nectin- 4	EV-201 (Cohort 1)	Locally advanc ed or metasta tic UC, post- platinu m and anti- PD- 1/L1 therapy	44%[5]	12%[5]	7.6 months[5]	5.8 months[5]	11.7 months[5]
Sacituz umab Govitec an	Trop-2	TROPH Y-U-01 (Cohort 1)	Metasta tic UC, post- platinu m and checkp oint	27%[6] [7]	6%[6]	7.2 months[7]	5.4 months[6][7]	10.9 months[7][8]



			inhibitor s					
Pembro lizumab	PD-1	KEYNO TE-045	Advanc ed UC, progres sed on platinu m- containi ng chemot herapy	21.1% [9]	Not Reporte d	29.7 months[10]	Not Reporte d	10.3 months

Comparative Safety Profile

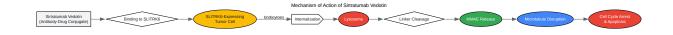
The safety profile of **sirtratumab** vedotin is summarized below in comparison to other agents. The data reflects treatment-emergent adverse events (TEAEs) observed in their respective clinical trials.



Drug	Trial	Common Treatment-Related Adverse Events (Any Grade)	Key Grade ≥3 Treatment-Related Adverse Events
Sirtratumab Vedotin	NCT01963052	Fatigue (54.8%), Nausea (37.6%), Decreased appetite (35.5%)[1]	Dose-limiting toxicities included neutropenia. Peripheral neuropathy and ocular toxicities occurred at doses ≥0.75 mg/kg.[1]
Enfortumab Vedotin	EV-201 (Cohort 1)	Fatigue (50%), Peripheral neuropathy (50%), Alopecia (49%), Rash (48%), Decreased appetite (44%), Dysgeusia (40%)[11]	No single Grade ≥3 event occurred in ≥10% of patients.[11]
Sacituzumab Govitecan	TROPHY-U-01 (Cohort 1)	Neutropenia, Anemia, Febrile neutropenia, Diarrhea[6]	Neutropenia (35%), Anemia (14%), Febrile neutropenia (10%), Diarrhea (10%)[6]
Pembrolizumab	KEYNOTE-045	Fatigue (38%), Musculoskeletal pain (32%), Pruritus (23%), Decreased appetite (21%), Nausea (21%), Rash (20%)[12]	Pneumonitis (1.9% resulted in discontinuation)[12]

Signaling Pathway and Experimental Workflow Mechanism of Action of Sirtratumab Vedotin



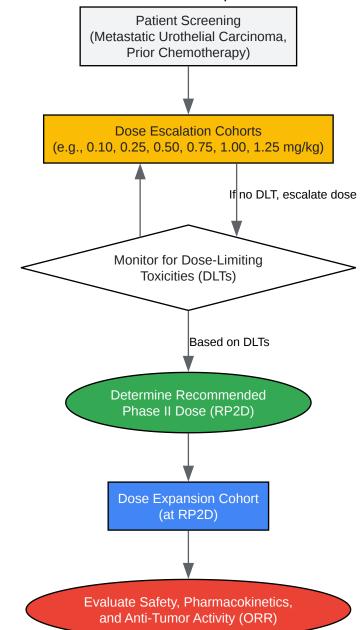


Click to download full resolution via product page

Caption: Mechanism of action of sirtratumab vedotin.

Experimental Workflow of a Phase I Dose-Escalation Trial





Phase I Dose-Escalation and Expansion Trial Workflow

Click to download full resolution via product page

Caption: Workflow of a typical Phase I dose-escalation trial.

Experimental Protocols Sirtratumab Vedotin (NCT01963052) Phase I Trial Protocol



- Study Design: This was a multicenter, single-arm, phase I dose-escalation and expansion trial.[1]
- Patient Population: Patients with histologically confirmed metastatic urothelial carcinoma
 who had failed at least one prior chemotherapy regimen for metastatic disease were eligible.
 [4] The trial also included patients with prior checkpoint inhibitor (CPI) therapy.[1]
- Dose Escalation: Sirtratumab vedotin was administered intravenously at six dose levels:
 0.10, 0.25, 0.50, 0.75, 1.00, and 1.25 mg/kg.[1][13] A continual reassessment method was used to determine dose-limiting toxicities (DLTs) and the recommended phase II dose (RP2D).[1]
- Treatment Schedule: The drug was administered once weekly for 3 weeks of every 4-week cycle.[4]
- Primary Objectives: To evaluate the safety and pharmacokinetics of **sirtratumab** vedotin.[1]
- Secondary Objectives: To assess the anti-tumor activity (best overall response).[1]

Enfortumab Vedotin (EV-201) Trial Protocol

- Study Design: A global, phase II, single-arm study.[5][11]
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who
 were previously treated with platinum chemotherapy and an anti-PD-1/L1 therapy.[5][11]
- Treatment: Enfortumab vedotin was administered at a dose of 1.25 mg/kg intravenously on days 1, 8, and 15 of every 28-day cycle.[5][11]
- Primary Endpoint: Objective response rate (ORR) per RECIST v1.1, assessed by blinded independent central review.[5][11]

Sacituzumab Govitecan (TROPHY-U-01) Trial Protocol

- Study Design: A multicohort, global, open-label, phase II study.[6]
- Patient Population (Cohort 1): Patients with unresectable locally advanced or metastatic urothelial carcinoma with disease progression after platinum-based chemotherapy and



checkpoint inhibitors.[6]

- Treatment: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of 21-day cycles.[6]
- Primary Objective: ORR evaluated by RECIST v1.1 via central review.[6]

Pembrolizumab (KEYNOTE-045) Trial Protocol

- Study Design: A randomized, open-label, phase III trial.[9]
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that progressed on or after platinum-containing chemotherapy.[14]
- Treatment Arms:
 - Pembrolizumab 200 mg every 3 weeks.[9]
 - Investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).
- Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E
 Monotherapy in Patients with Metastatic Urothelial Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov:443]
- 5. ascopubs.org [ascopubs.org]

Validation & Comparative





- 6. TROPHY-U-01 cohort 1 final results: A phase II study of sacituzumab govitecan (SG) in metastatic urothelial cancer (mUC) that has progressed after platinum (PLT) and checkpoint inhibitors (CPI) UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 7. ascopubs.org [ascopubs.org]
- 8. TROPHY-U-01, a phase II open-label study of sacituzumab govitecan in patients with metastatic urothelial carcinoma progressing after platinum-based chemotherapy and checkpoint inhibitors: updated safety and efficacy outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized phase III KEYNOTE-045 trial of pembrolizumab versus paclitaxel, docetaxel, or vinflunine in recurrent advanced urothelial cancer: results of >2 years of follow-up PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of pembrolizumab in metastatic urothelial carcinoma: results from KEYNOTE-045 and KEYNOTE-052 after up to 5 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KEYNOTE-045 Clinical Trial Results | HCP [keytrudahcp.com]
- 13. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merck.com [merck.com]
- To cite this document: BenchChem. [Sirtratumab Vedotin in Platinum-Resistant Urothelial Carcinoma: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#sirtratumab-s-performance-in-platinum-resistant-urothelial-carcinoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com